

# The Pharmacological Profile of Quabodepistat (OPC-167832): A Technical Guide

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## Compound of Interest

Compound Name: Quabodepistat

Cat. No.: B609758

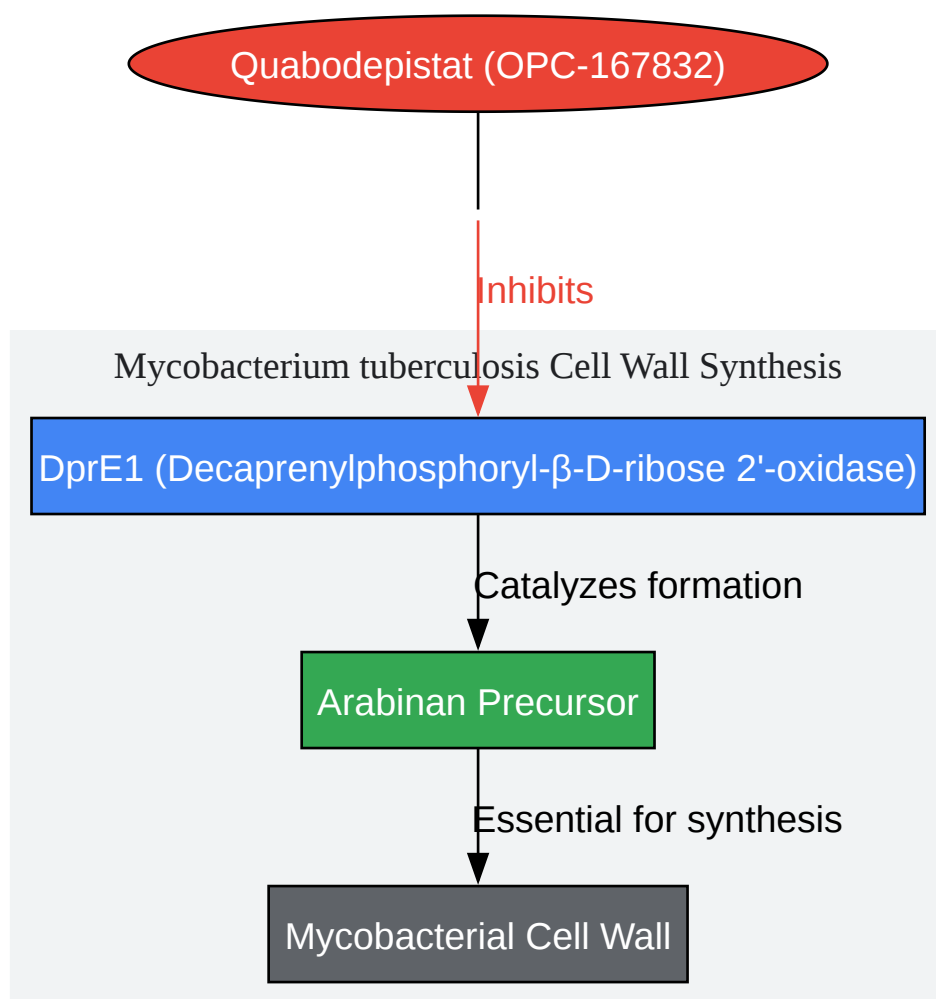
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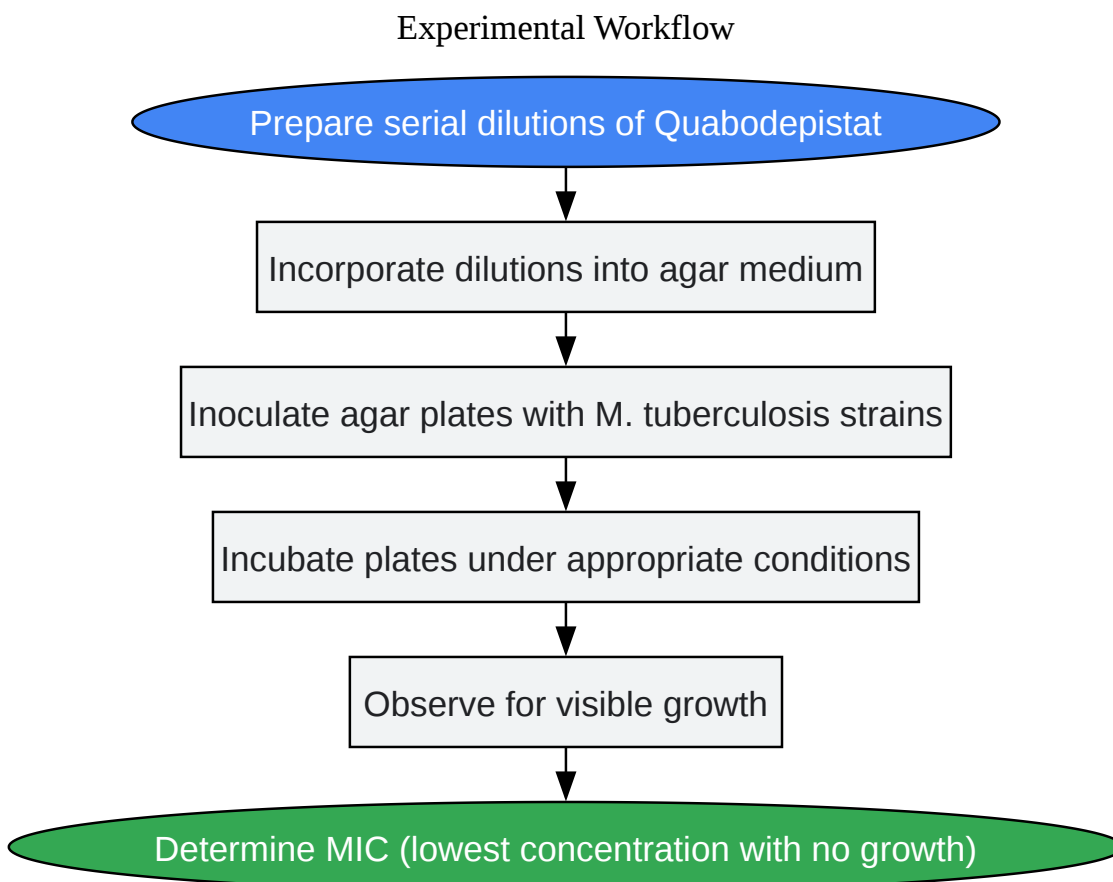
## Introduction

**Quabodepistat**, also known as OPC-167832, is a novel, orally active carbostyryl derivative under development by Otsuka Pharmaceutical for the treatment of pulmonary tuberculosis.[1] [2] It is a promising new chemical entity with a distinct mechanism of action from currently available anti-tuberculosis therapies.[3] **Quabodepistat** is being investigated for its potential to treat both drug-susceptible and drug-resistant tuberculosis, with the aim of shortening treatment duration and improving outcomes.[3][4] Interim data from a Phase 2b/c trial suggests that a four-month regimen of **Quabodepistat** in combination with delamanid and bedaquiline may be as safe and effective as the standard six-month treatment for drug-susceptible tuberculosis.[5] A Phase 3 trial is planned to further evaluate **Quabodepistat**-containing regimens for drug-resistant pulmonary tuberculosis.[6][7]

## Mechanism of Action

**Quabodepistat** exerts its anti-mycobacterial activity by inhibiting decaprenylphosphoryl- $\beta$ -D-ribose 2'-oxidase (DprE1).[3][4][8] DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall.[3][4] Specifically, DprE1 is involved in the formation of a key precursor for the synthesis of arabinans, which are critical components of the mycobacterial cell wall.[4] By inhibiting DprE1, **Quabodepistat** disrupts the synthesis of the cell wall, leading to bactericidal activity against *Mycobacterium tuberculosis*. [4]





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